Cryptophycin 1

Overview

Description

Cryptophycins are a family of macrolide molecules that are potent cytotoxins. They were originally discovered in cyanobacteria of the genus Nostoc in 1990 . Cryptophycins are members of the depsipeptide family and have been studied for their potential antiproliferative properties, making them useful in developing chemotherapy . These compounds were initially patented as antifungal agents and later identified as microtubule inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cryptophycins can be synthesized through chemical and chemoenzymatic methods. The total synthesis of cryptophycins involves the assembly of four building blocks, namely units A–D . The synthesis typically includes steps such as coupling reactions, protection and deprotection of functional groups, and cyclization . For example, the Sih synthesis uses the Hawaii route for assembling the C-D unit, followed by coupling with unit B in the presence of DCC, 1-hydroxybenzotriazole, and Hünig’s base in THF .

Industrial Production Methods: The chemoenzymatic synthesis involves the use of non-ribosomal peptide synthetase modules to form ester bonds, which can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cryptophycins undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epoxidation of cryptophycin-4 to produce cryptophycin-2 using a P450 epoxidase . This reaction is regio- and stereospecific, highlighting the enzyme’s substrate tolerance and cooperativity .

Common Reagents and Conditions:

Oxidation: P450 epoxidase is used for the epoxidation of cryptophycin-4.

Reduction: Specific reducing agents can be used to modify functional groups within the cryptophycin structure.

Substitution: Various nucleophiles can be introduced to replace specific functional groups, altering the compound’s properties.

Major Products:

Cryptophycin-2: Produced from the epoxidation of cryptophycin-4.

Modified Cryptophycins: Various analogues can be synthesized through substitution reactions to study structure-activity relationships.

Scientific Research Applications

Cryptophycins have a wide range of scientific research applications:

Mechanism of Action

Cryptophycins are potent microtubule inhibitors with a mechanism of action similar to that of vinca alkaloids . They interact with tubulin, depleting microtubules and preventing cell division . This leads to cell cycle arrest in the G2-M phase and induces apoptosis . Cryptophycins are also capable of overcoming multidrug resistance by being less susceptible to P-glycoprotein-mediated efflux .

Comparison with Similar Compounds

Vinca Alkaloids: Vinblastine, Vincristine

Taxanes: Paclitaxel, Docetaxel

Cryptophycins are unique due to their potent cytotoxicity, ability to overcome multidrug resistance, and potential for targeted drug delivery applications .

Biological Activity

Cryptophycin 1 is a potent antitumor compound derived from cyanobacteria, specifically from the Nostoc species. This compound belongs to a unique family of 16-membered macrolide antimitotic agents known for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various tumor types, and the ongoing research surrounding its therapeutic potential.

This compound primarily exerts its biological effects through the following mechanisms:

- Microtubule Disruption : Cryptophycin binds to tubulin, inhibiting its polymerization into microtubules. This action is critical for cell division, as microtubules are essential components of the mitotic spindle. Cryptophycin has been shown to reduce microtubule polymerization by approximately 50% at a drug:tubulin ratio of 0.1, without altering the critical concentration required for polymerization .

- Apoptosis Induction : Cryptophycin activates apoptotic pathways more rapidly than many clinically used chemotherapeutics by deactivating the Bcl-2 protein, which is known to inhibit apoptosis. This rapid induction of apoptosis occurs at considerably lower concentrations compared to other antitumor agents .

- Resistance Against Multidrug Resistance (MDR) : Cryptophycin demonstrates significant activity against MDR tumor cells, which often express P-glycoprotein (P-gp), a drug efflux pump that reduces the efficacy of many anticancer drugs. The ability of Cryptophycin to remain effective in these resistant cell lines highlights its potential as a valuable therapeutic agent .

Efficacy Against Tumor Types

This compound exhibits potent antiproliferative activity across various cancer types:

- Breast Cancer : Studies have indicated strong efficacy against mammary tumors, with significant cytotoxicity observed in vitro and in vivo.

- Colon Cancer : Cryptophycin has shown effectiveness against human colorectal carcinoma (HCT-116), with activity noted in low picomolar concentrations .

- Pancreatic Cancer : The compound has also been evaluated for its antitumor effects against pancreatic cancer models, demonstrating promising results .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Cryptophycin analogs has revealed important insights into optimizing their biological activity:

- Fluorinated Analogues : The synthesis of fluorinated cryptophycins has been explored to enhance lipophilicity and bioactivity. However, some modifications have led to decreased activity against tumor cells, indicating that careful consideration must be given to structural changes .

| Compound | IC50 (KB-3-1) [pM] | IC50 (KB-V1) [nM] | Fold Resistance |

|---|---|---|---|

| This compound | 2 | 15.5 | 16.7 |

| Fluorinated Analogue | 22 | 66.0 | 10.1 |

| Another Analogue | 31 | 2970 | 98.4 |

Case Studies and Research Findings

Several studies have highlighted the potential of Cryptophycin as a therapeutic agent:

- Total Synthesis and Evaluation : A comprehensive study demonstrated that selectively fluorinated cryptophycins maintain significant biological activity against MDR tumor cells, although some analogs exhibited reduced potency compared to the parent compound .

- Chemoenzymatic Synthesis : Recent advancements in chemoenzymatic synthesis have facilitated the production of novel cryptophycin derivatives with improved pharmacological properties, further supporting their potential use in targeted cancer therapies .

- Antibody Drug Conjugates : Cryptophycins are being investigated as payloads for antibody-drug conjugates, aiming to enhance targeted delivery and reduce systemic toxicity while maintaining high efficacy against tumors .

Properties

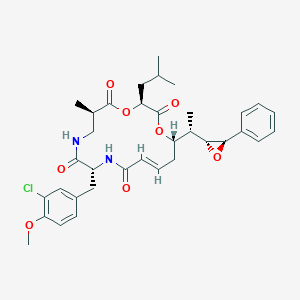

IUPAC Name |

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNOPSMXOBPNNV-VVCTWANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046187 | |

| Record name | Cryptophycin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124689-65-2 | |

| Record name | Cryptophycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124689652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptophycin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOPHYCIN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO974V2M5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.